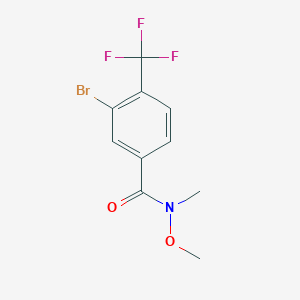

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

Description

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (C₁₁H₁₀BrF₃NO₂; molecular weight 328.11 g/mol) is a brominated benzamide derivative characterized by a trifluoromethyl group at the 4-position, a bromine atom at the 3-position, and an N-methoxy-N-methylamide substituent. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to its electron-withdrawing trifluoromethyl and bromine groups, which enhance reactivity in cross-coupling reactions. Its synthesis typically involves coupling 3-bromo-4-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine under standard amide-forming conditions.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKVSPGWYRKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)C(F)(F)F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide typically involves the following steps:

Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Methylation: The methyl group is often added through a methylation reaction using methyl iodide (CH3I) and a base like sodium hydride (NaH).

Amidation: The final step involves the formation of the benzamide by reacting the brominated, methoxylated, and methylated benzene derivative with trifluoromethylamine (CF3NH2) under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For instance, the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown activity against certain proteases and kinases, which are crucial in various disease mechanisms, including cancer and inflammation. The bromine atom in the structure may contribute to its binding affinity through halogen bonding interactions .

Polymer Synthesis

This compound can serve as a monomer in polymer synthesis. Its unique functional groups allow for the creation of polymers with enhanced thermal and chemical resistance. Studies have explored the use of such polymers in coatings and electronic applications where durability is essential .

Coating Applications

Due to its chemical stability and resistance to solvents, this compound can be used in formulating high-performance coatings. These coatings are particularly valuable in industrial applications where protection against harsh conditions is required .

Chromatography

The compound is utilized as a standard reference material in chromatographic analyses due to its well-defined chemical structure and properties. It aids in the calibration of instruments used for detecting similar compounds in complex mixtures, such as biological samples or environmental analyses .

Data Tables

Here are some summarized findings from various studies regarding the applications of this compound:

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several derivatives of this compound against breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting that modifications to the compound's structure could enhance its therapeutic potential.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited excellent mechanical properties and thermal stability, making it suitable for applications in aerospace materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom and methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability.

Comparison with Similar Compounds

Substituent Positioning

Bromine Position :

- Target Compound: 3-bromo substitution.

- 2-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide: 2-bromo substitution ().

- 4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide: 4-bromo substitution ().

- Impact : Bromine position influences steric hindrance and electronic effects. For instance, 3-bromo substitution in the target compound may favor meta-directed reactions, whereas 2-bromo derivatives exhibit distinct reactivity in electrophilic substitutions.

- N-Substituent Variations: Target Compound: N-methoxy-N-methylamide (polar, moderate steric bulk). 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide: Bulky 4-(phenylamino)phenyl group (). 4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide: Aromatic 3-(trifluoromethyl)phenyl substituent (). Impact: Polar N-methoxy-N-methyl groups enhance solubility in aprotic solvents, while aromatic substituents may improve target binding in drug design.

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Key Observations :

Biological Activity

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BrF₃NO₂, with a molecular weight of 292.09 g/mol. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. It has been shown to interact with enzymes involved in cancer pathways, potentially leading to reduced tumor growth.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit specific inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : Similar benzamide derivatives have shown efficacy against various bacterial and fungal strains, indicating that this compound may also possess antimicrobial activity.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to target proteins, particularly enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : By inhibiting key enzymes in inflammatory and cancer-related pathways, the compound may alter cellular signaling, leading to therapeutic effects.

- Lipophilicity : The increased lipophilicity due to the trifluoromethyl group allows better penetration into cells, facilitating interaction with intracellular targets.

Case Studies

- Anticancer Studies :

- Anti-inflammatory Research :

- Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes involved in inflammation. This highlights the potential for this compound to serve as an anti-inflammatory agent.

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethyl groups | Potential anticancer and anti-inflammatory |

| N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | Lacks bromine; only trifluoromethyl group | Moderate anti-inflammatory effects |

| N-Ethoxy-N-methyl-4-(trifluoromethyl)benzamide | Ethoxy instead of methoxy; different solubility | Limited data on anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling 3-bromo-4-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Solvent choice (e.g., methanol, acetonitrile) and temperature control (room temperature to 60°C) significantly impact yield. For example, DMT-MM in acetonitrile at 50°C achieves >80% conversion . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : Focus on distinguishing N-methoxy and N-methyl signals in -NMR (δ ~3.2–3.4 ppm for OCH, δ ~3.0–3.1 ppm for NCH). -NMR confirms the trifluoromethyl group (δ ~-60 to -65 ppm).

- LC-MS : Monitor molecular ion peaks ([M+H]) for m/z ~350–355. Fragmentation patterns help validate the bromine isotope signature (1:1 ratio for /) .

Q. What purification techniques are recommended post-synthesis, and how do they impact compound purity?

- Methodological Answer : Recrystallization using ethanol/water mixtures removes unreacted starting materials. For challenging separations, preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity. Solubility in dichloromethane or THF aids in large-scale crystallization .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the solid-state structure using software like SHELX?

- Methodological Answer : Use SHELXL for refinement, prioritizing high-resolution data (≤1.0 Å). For ambiguous electron density (e.g., disordered trifluoromethyl groups), apply ISOR and DELU restraints to stabilize thermal parameters. Validate hydrogen bonding via Mercury CSD ’s packing similarity tools to compare with analogous benzamide structures .

Q. What strategies address contradictions in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, if enzyme inhibition data conflicts between fluorescence-based and radiometric assays, perform ITC (isothermal titration calorimetry) to measure binding thermodynamics directly. Statistical tools like Bland-Altman analysis quantify inter-assay variability .

Q. How does the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The -CF group enhances metabolic stability by reducing cytochrome P450 oxidation. In silico docking (e.g., AutoDock Vina) predicts hydrophobic interactions with target pockets. Experimentally, compare IC values against non-CF analogs to quantify potency shifts. Fluorine NMR can map binding-induced conformational changes .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how reliable are these models?

- Methodological Answer : Use ACD/Labs Percepta to estimate logP (~2.8), solubility (≈0.1 mg/mL in water), and permeability (Caco-2 model). Validate predictions via in vitro assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.